molecular formula C10H8BrN3O2 B1274477 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 438243-87-9

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1274477
M. Wt: 282.09 g/mol
InChI Key: LETBMJDJOXXFJY-UHFFFAOYSA-N
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Description

The compound 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two nitrogen atoms. The presence of the amino group and the bromophenyl group suggests potential for various chemical modifications and biological activities .

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multi-step reactions. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, featuring a selective Sandmeyer reaction, which could potentially be adapted for the synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid . Additionally, the synthesis of 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives via the Vilsmeier-Haack reaction indicates the versatility of pyrazole derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic methods. For example, the FT-IR and FT-Raman spectra of a closely related compound, 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, have been measured, and the equilibrium geometry and bonding features have been analyzed using DFT methods. Such studies are crucial for understanding the electronic properties and reactivity of the compound .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. Nonaqueous diazotization has been used to convert 5-amino-1-aryl-1H-pyrazole-4-carboxylate esters to various desamino esters, indicating the potential for halogenation reactions in the synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid . Furthermore, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with different reagents has led to the formation of pyrazolopyrimidines and Schiff bases, suggesting that similar reactions could be applicable to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from spectral and computational studies. The vibrational and electronic absorption spectral studies provide insights into the stability of the molecule and the occurrence of intramolecular charge transfer. The first-order hyperpolarizability and related properties such as dipole moment and polarizability have been calculated, which are important for understanding the reactivity and potential applications of the compound . Additionally, the antimicrobial and anticancer activities of some pyrazole derivatives have been reported, which could be relevant for the biological applications of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid .

Scientific Research Applications

Synthesis and Pharmacological Investigation

A series of compounds, including 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid, were synthesized for pharmacological investigations, particularly for their analgesic and anti-inflammatory activity. These compounds demonstrated significant potential in these areas, indicating their relevance in medicinal chemistry research (Gokulan, Jayakar, Alagarsamy, & Raja Solomon, 2012).

Structural and Spectral Investigations

Comprehensive experimental and theoretical studies on biologically significant pyrazole-4-carboxylic acid derivatives, including 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid, were conducted. These studies involved characterization techniques like NMR, IR spectroscopy, and X-ray diffraction, offering insights into the molecular structure and properties of these compounds (Viveka et al., 2016).

Novel Compound Synthesis

Innovative methods were developed to synthesize various pyrazole derivatives, including those based on 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid. These methodologies contribute to the field of organic chemistry and offer new avenues for creating compounds with potential applications in various scientific disciplines (Morabia & Naliapara, 2014).

Ligand Development for Medicinal Chemistry

Research focused on creating novel ligands based on pyrazole carboxylic acids, including derivatives of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid. These ligands are significant for medicinal chemistry applications and metal complex catalysis, showcasing the versatility of this compound in chemical synthesis (Dalinger et al., 2020).

Nonlinear Optical Material Research

Studies on N-substituted pyrazole carboxylates, related to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid, revealed their potential as nonlinear optical materials. This research is crucial in the field of photonics and optoelectronics, indicating the compound's application in advanced material science (Chandrakantha et al., 2013).

Spectroscopic Analysis for Material Science

The compound underwent detailed vibrational and electronic absorption spectral studies, providing essential data for material science applications. These studies are crucial for understanding the electronic and structural characteristics of such compounds (Prasad et al., 2012).

Dye and Pigment Chemistry

Research on carboxylic pyrazolone-based heterocyclic dyes indicated the role of compounds like 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid in the field of dye and pigment chemistry. This research contributes to the development of new dyes with varying properties (Tao et al., 2019).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

5-amino-1-(4-bromophenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETBMJDJOXXFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398850
Record name 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid

CAS RN

438243-87-9
Record name 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-1-(4-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BS Ferreira, RC Silva, BA Souto… - Letters in Organic …, 2021 - researchgate.net
Hybrid systems containing pyrazole moiety show a wide spectrum of biological activities. To access novel hybrids with pyrazole ring, in this work we synthesized twenty pyrazole-…
Number of citations: 3 www.researchgate.net

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